1,2-Difluoro-3,5-dimethoxybenzene
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Overview
Description
1,2-Difluoro-3,5-dimethoxybenzene is an organic compound with the molecular formula C8H8F2O2 and a molecular weight of 174.14 g/mol. This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzene ring, making it a fluorinated aromatic ether. It has been widely used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3,5-dimethoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a suitable precursor, such as 1,2-dimethoxybenzene, with a fluorinating agent like elemental fluorine or a fluorinating reagent under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution of the hydrogen atoms with fluorine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluoro-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones or reduced to yield hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation and reduction can produce quinones and hydroquinones, respectively .
Scientific Research Applications
1,2-Difluoro-3,5-dimethoxybenzene has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can help in understanding the role of fluorine in biological systems.
Medicine: It is explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of specialty chemicals, including advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 1,2-difluoro-3,5-dimethoxybenzene exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the electronic properties of the benzene ring, making it more reactive towards nucleophiles or electrophiles . The methoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
1,2-Difluoro-4,5-dimethoxybenzene: This compound has a similar structure but with different positions of the fluorine and methoxy groups.
1-Fluoro-3,5-dimethoxybenzene: This compound contains only one fluorine atom, which can lead to different reactivity and properties compared to 1,2-difluoro-3,5-dimethoxybenzene.
1,2-Dimethoxybenzene: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
Uniqueness: this compound is unique due to the presence of two fluorine atoms, which significantly alter its electronic properties and reactivity compared to non-fluorinated or mono-fluorinated analogs . This makes it a valuable compound for studying the effects of fluorination on aromatic systems and for developing new materials and pharmaceuticals with enhanced properties .
Properties
IUPAC Name |
1,2-difluoro-3,5-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPJOGRUHLMGCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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